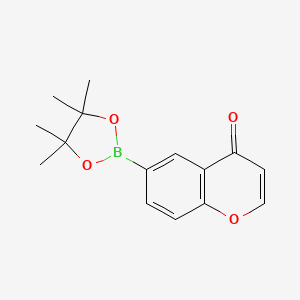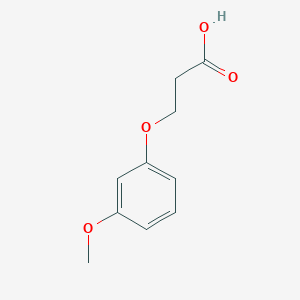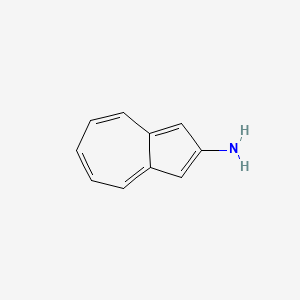
アズレン-2-アミン
概要
説明
Azulen-2-amine is an organic compound derived from azulene, a hydrocarbon known for its deep blue color and unique aromatic properties. Azulene itself is an isomer of naphthalene but differs significantly in its electronic structure and reactivity. Azulen-2-amine features an amino group attached to the second position of the azulene ring, which imparts distinct chemical and physical properties to the molecule.
科学的研究の応用
Azulen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials due to its unique color and electronic properties.
作用機序
Target of Action
Azulen-2-amine is a derivative of azulene, an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . Azulene and its derivatives have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
Mode of Action
It has been suggested that azulene derivatives exert anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Biochemical Pathways
Azulen-2-amine may affect several biochemical pathways. For instance, it has been suggested that azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammatory processes, so this inhibition could explain the anti-inflammatory properties of Azulen-2-amine .
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.18 , and it has a solubility of 0.224 mg/ml .
Result of Action
It has been suggested that azulene derivatives can exert anti-inflammatory effects . This could be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
生化学分析
Biochemical Properties
Azulen-2-amine, like other azulene derivatives, interacts with various enzymes and proteins. One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . The unique structure of azulene allows it to interact with these biomolecules in a way that can influence biochemical reactions .
Cellular Effects
Azulen-2-amine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Azulen-2-amine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the reaction of azulene with amines provides different products according to the nature of the starting materials .
Metabolic Pathways
Azulen-2-amine is likely involved in several metabolic pathways. While specific pathways for Azulen-2-amine are not currently known, azulene and its derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of Azulen-2-amine within cells and tissues are influenced by its chemical structure. The attachment points of the substituents to the azulene center influence the redox functionality on charge transport .
Subcellular Localization
Research on similar compounds suggests that the chemical structure of the side chains and backbone can influence subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Azulen-2-amine typically involves the functionalization of azulene. One common method is the nitration of azulene to form 2-nitroazulene, followed by reduction to yield Azulen-2-amine. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration. The reduction step can be achieved using various reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of Azulen-2-amine may involve more scalable and efficient processes. One such method includes the catalytic amination of azulene using ammonia or amines in the presence of a suitable catalyst. This method allows for the direct introduction of the amino group into the azulene ring, providing a more straightforward and potentially higher-yielding route compared to traditional nitration and reduction methods.
化学反応の分析
Types of Reactions: Azulen-2-amine undergoes various chemical reactions, including:
Oxidation: Azulen-2-amine can be oxidized to form azulen-2-imine or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the azulene ring, often facilitated by the electron-donating nature of the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Azulen-2-imine and other oxidized derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated azulen-2-amine derivatives.
類似化合物との比較
- Guaiazulene
- Chamazulene
- Azulen-1-amine
- Azulen-2-carboxylic acid
特性
IUPAC Name |
azulen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBMMUQJIMLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412776 | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50472-20-3 | |
| Record name | 2-Azulenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


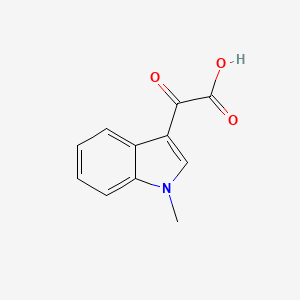



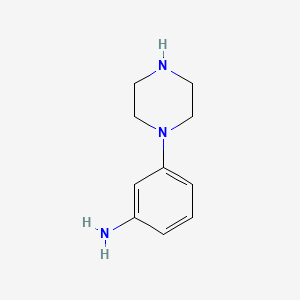
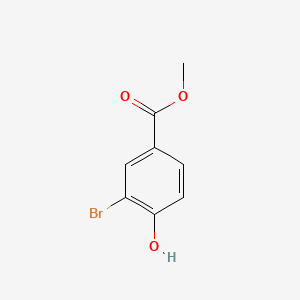
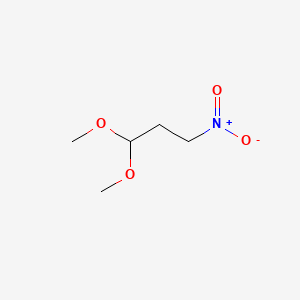
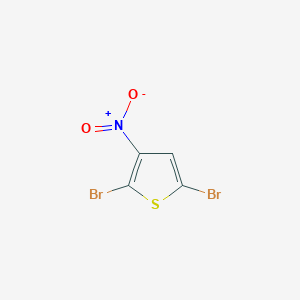
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
